molecular formula C22H14O3 B14349292 trans-1,2-Dihydroindeno(1,2,3-cd)pyrene-1,2,8-triol CAS No. 99520-61-3

trans-1,2-Dihydroindeno(1,2,3-cd)pyrene-1,2,8-triol

Cat. No.: B14349292
CAS No.: 99520-61-3
M. Wt: 326.3 g/mol
InChI Key: BTTCDTCIMCRXEK-FGZHOGPDSA-N
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Description

trans-1,2-Dihydroindeno(1,2,3-cd)pyrene-1,2,8-triol: is a polycyclic aromatic hydrocarbon (PAH) derivative PAHs are a class of organic compounds consisting of multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Diazonium Intermediate Formation: One method involves forming a reactive diazonium intermediate from 2-(pyren-1-yl)aniline. This intermediate can react with a tethered polycyclic aromatic moiety at room temperature through intramolecular aromatic substitution.

    One-Pot Synthesis: Another method uses 4-bromopyrene as the starting material.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • 12-Bromoindeno(1,2,3-cd)pyrene
  • 2-Fluoroindeno(1,2,3-cd)pyrene
  • IP-NO2 (Nitrated derivative)

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

  • Potential applications in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action for trans-1,2-Dihydroindeno(1,2,3-cd)pyrene-1,2,8-triol involves its interaction with various molecular targets and pathways. As a PAH derivative, it can bind to DNA and proteins, potentially leading to mutagenic and carcinogenic effects . The exact molecular targets and pathways are still under investigation.

Properties

CAS No.

99520-61-3

Molecular Formula

C22H14O3

Molecular Weight

326.3 g/mol

IUPAC Name

(9R,10R)-hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),11(20),12,14(19),15,17-decaene-9,10,22-triol

InChI

InChI=1S/C22H14O3/c23-20-13-7-3-4-10-8-9-14-16(15(10)13)19-17(20)11-5-1-2-6-12(11)18(19)22(25)21(14)24/h1-9,21-25H/t21-,22-/m1/s1

InChI Key

BTTCDTCIMCRXEK-FGZHOGPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C4C2=C(C5=CC=CC6=C5C4=C(C=C6)[C@H]([C@@H]3O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=C(C5=CC=CC6=C5C4=C(C=C6)C(C3O)O)O

Origin of Product

United States

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